Suloctidil

Descripción general

Descripción

Suloctidil is a sulfur-containing aminoalcohol that was introduced in the early 1970s as a vasodilator by Continental Pharma, a Belgian company . It was primarily used for its vasodilatory properties to treat peripheral vascular diseases. its development was halted in 1985 due to reports of liver toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Suloctidil involves the reaction of 4-isopropylthiophenol with 2-bromo-1-octanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with octylamine to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields .

Análisis De Reacciones Químicas

Types of Reactions

Suloctidil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Vascular Disease Treatment

Suloctidil has been extensively studied for its efficacy in treating vascular conditions. It acts as a vasodilator, improving blood flow in patients with peripheral vascular disease. A randomized trial indicated that this compound could significantly enhance cerebral blood flow, thus providing protective effects against cerebral hypoxia and ischemia .

Key Findings:

- In a murine model, this compound increased survival rates under hypoxic conditions, demonstrating its potential as a protective agent against cerebral hypoxia .

- It maintains higher levels of glucose and ATP in the brain during hypoxic episodes, suggesting a mechanism linked to improved cerebral metabolism .

Antifungal Activity

Recent research has highlighted the antifungal properties of this compound, particularly against Candida albicans. In vitro and in vivo studies have shown that this compound inhibits biofilm formation and hyphal growth of this pathogen.

In Vitro Studies:

- This compound demonstrated significant inhibition of C. albicans biofilm formation at concentrations as low as 4 μg/mL .

- The compound down-regulated key hypha-specific genes such as HWP1, ALS3, and ECE1, which are crucial for the morphological transition from yeast to hyphal forms .

In Vivo Studies:

- In a murine model of vaginal candidiasis, this compound treatment resulted in a substantial reduction of fungal burden compared to control groups .

- Histological examinations revealed less inflammatory response in this compound-treated mice, indicating its potential to mitigate tissue damage during infection .

Table 1: Efficacy of this compound in Hypoxic Conditions

| Dose (mg/kg) | Survival Rate (%) | Glucose Level (mg/dL) | ATP Level (μmol/g) |

|---|---|---|---|

| 25 | 30.8 | Higher than control | Higher than control |

| 50 | 46.2 | Higher than control | Higher than control |

Table 2: Antifungal Activity of this compound Against Candida albicans

| Concentration (μg/mL) | Biofilm Inhibition (%) | Hyphal Growth Inhibition (%) |

|---|---|---|

| 4 | Significant | Significant |

| 16 | Nearly complete | Complete |

Case Study 1: Cerebral Protection

In a study investigating the protective effects of this compound on cerebral function during hypoxia, mice pre-treated with varying doses exhibited increased survival times and maintained higher levels of brain glucose compared to untreated controls. This suggests that this compound not only protects against immediate hypoxic injury but also supports metabolic function during stress.

Case Study 2: Treatment of Vaginal Candidiasis

A murine model was used to assess the efficacy of this compound against vaginal candidiasis. Mice treated with this compound showed significantly reduced fungal counts at multiple time points post-infection, with histological analysis confirming reduced inflammatory responses compared to control groups.

Mecanismo De Acción

Suloctidil exerts its effects primarily through its vasodilatory properties. It acts on the peripheral blood vessels, causing them to dilate and improve blood flow. The exact molecular targets and pathways involved include the inhibition of calcium channels and the modulation of nitric oxide pathways . Additionally, this compound has been shown to inhibit platelet aggregation, contributing to its antithrombotic effects .

Comparación Con Compuestos Similares

Suloctidil is unique due to its sulfur-containing aminoalcohol structure. Similar compounds include:

Cilostazol: Another vasodilator with antiplatelet properties.

Pentoxifylline: Used to improve blood flow in peripheral vascular diseases.

Naftidrofuryl: A vasodilator used to treat peripheral vascular disorders.

Compared to these compounds, this compound’s unique structure allows it to interact differently with biological targets, providing distinct therapeutic effects .

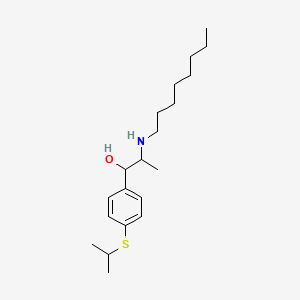

Propiedades

Número CAS |

54063-56-8 |

|---|---|

Fórmula molecular |

C20H35NOS |

Peso molecular |

337.6 g/mol |

Nombre IUPAC |

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |

InChI |

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |

Clave InChI |

BFCDFTHTSVTWOG-PXNSSMCTSA-N |

SMILES |

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |

SMILES isomérico |

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |

SMILES canónico |

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |

Key on ui other cas no. |

54767-75-8 |

Pictogramas |

Irritant |

Números CAS relacionados |

54767-71-4 (hydrochloride) 60175-02-2 (hydrochloride) |

Sinónimos |

CP-556S Suloctidil Suloctidil Hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.